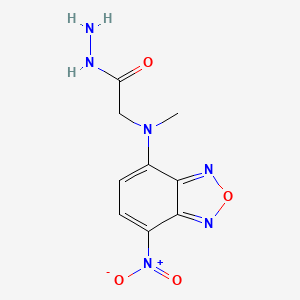![molecular formula C15H20N2O3S B1230646 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Anticancer and Radioprotective Applications
- The compound has been utilized in the synthesis of novel quinolines, showing promise as potential anticancer agents. Some synthesized derivatives exhibited interesting cytotoxic activity, comparable to doxorubicin, and one compound demonstrated in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).
Antimicrobial Applications
- Research has shown the synthesis of quinoline derivatives with sulfonamide moieties, designed as antimicrobial agents. The chemical structures of these compounds have been confirmed, and they displayed significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Antiviral Applications
- Novel quinoxaline compounds synthesized from this chemical showed potent antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, with two compounds exhibiting highly potent activity against HCMV, demonstrating low cytotoxicity and high selectivity (Elzahabi, 2017).
Antibacterial and Antifungal Activity
- Synthesized pyrazoline and pyrazole derivatives, incorporating benzenesulfonamide moieties, showed promising antimicrobial activity against a range of bacteria and fungi (Hassan, 2013).
Alpha 2-Adrenoceptor Antagonist Activity
- Certain disulfonamidobenzo[a]quinolizines derivatives, synthesized from this chemical, exhibited selective alpha 2-adrenoceptor antagonist activity, suggesting potential use in treating conditions related to adrenoceptors (Ward et al., 1989).
Chemosensor Development
- The quinoline moiety of this compound has been used to develop a "turn-on" fluorescent chemosensor for detecting Zn2+ in aqueous solutions, distinguishing it from similar ions like Cd2+ (Kim et al., 2016).
Propiedades
Fórmula molecular |
C15H20N2O3S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-4-21(19,20)16-6-5-12-9-13-7-10(2)11(3)8-14(13)17-15(12)18/h7-9,16H,4-6H2,1-3H3,(H,17,18) |
Clave InChI |
TZVRWMPUYDDJGC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
SMILES canónico |
CCS(=O)(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



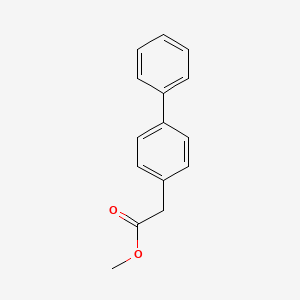
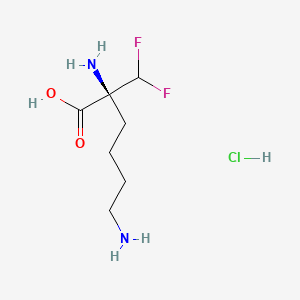


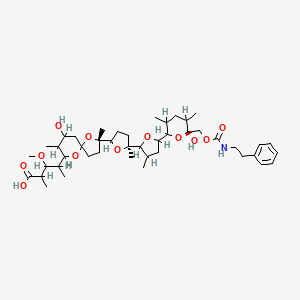
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-pentanedioic acid](/img/structure/B1230574.png)
![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)

![6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
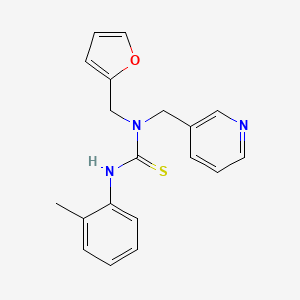
![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)
